methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate
Overview
Description
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a phenylmethyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method starts with the esterification of 5-hydroxy-2-benzoic acid with methanol to form methyl 5-hydroxy-2-benzoate. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl chloride to introduce the phenylmethyl ether group. The final step involves the reaction of the resulting compound with morpholine and a suitable coupling agent, such as carbonyldiimidazole, to form the morpholinylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The morpholinylcarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The morpholinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The phenylmethyl ether group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate
Uniqueness
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate is unique due to its combination of a morpholine ring and a phenylmethyl ether group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H21NO5/c1-24-20(23)17-13-16(19(22)21-9-11-25-12-10-21)7-8-18(17)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
VDYDDLNRDCJPLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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